molecular formula C9H17ClN2 B14876670 4-(Piperidin-4-yl)butanenitrile hydrochloride

4-(Piperidin-4-yl)butanenitrile hydrochloride

Cat. No.: B14876670
M. Wt: 188.70 g/mol
InChI Key: KSPCANKCJUNOOL-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)butanenitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)butanenitrile hydrochloride typically involves the reaction of 4-piperidone with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)butanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of nucleophiles or electrophiles under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(Piperidin-4-yl)butanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)butanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)benzonitrile hydrochloride: A similar compound with a benzene ring attached to the piperidine moiety.

    4-Piperidine butyric acid hydrochloride: Another related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(Piperidin-4-yl)butanenitrile hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H17ClN2

Molecular Weight

188.70 g/mol

IUPAC Name

4-piperidin-4-ylbutanenitrile;hydrochloride

InChI

InChI=1S/C9H16N2.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-5,7-8H2;1H

InChI Key

KSPCANKCJUNOOL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC#N.Cl

Origin of Product

United States

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